Product packaging for Stachysoside A(Cat. No.:)

Stachysoside A

Cat. No.: B1256568
M. Wt: 756.7 g/mol
InChI Key: UDHCHDJLZGYDDM-LVDCRSFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachysoside A is a bioactive natural compound isolated from plant species within the Lamiaceae family, particularly from the genus Stachys and related genera like Lagopsis . This compound is of significant interest in pharmacological research due to its diverse potential therapeutic activities. Research indicates this compound may play a role in promoting blood circulation and anti-blood stasis activity. A study on Lagopsis supina extract, which contains this compound, demonstrated a pronounced prophylactic effect in a rat model of acute blood stasis, improving hemorheological parameters and modulating coagulation factors . Furthermore, in silico screening studies have identified this compound as a promising antiviral agent. Molecular docking analyses suggest it has a high binding affinity with influenza virus neuraminidase, a critical enzyme for viral replication, indicating its potential for development into novel antiviral therapeutics . The compound is also recognized for its potential antioxidant and anti-inflammatory properties, which are common to the class of phenylethanoid glycosides to which it belongs . Researchers can utilize our high-purity this compound to further investigate its mechanisms of action, validate its efficacy in in vivo and in vitro models, and explore its applications in managing metabolic, cardiovascular, and infectious diseases. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44O19 B1256568 Stachysoside A

Properties

Molecular Formula

C34H44O19

Molecular Weight

756.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H44O19/c1-14-24(42)26(44)31(53-32-27(45)25(43)21(40)13-48-32)34(49-14)52-30-28(46)33(47-9-8-16-3-6-18(37)20(39)11-16)50-22(12-35)29(30)51-23(41)7-4-15-2-5-17(36)19(38)10-15/h2-7,10-11,14,21-22,24-40,42-46H,8-9,12-13H2,1H3/b7-4+/t14-,21-,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1

InChI Key

UDHCHDJLZGYDDM-LVDCRSFESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O

Synonyms

3,4-dihydroxy,beta-phenylethoxy-O-beta-D-arabinopyranosyl-(1-2)-alpha- L-rhamnopyranosyl-(1-3)-4-O-beta-caffeoyl-beta-D-glucopyranoside
lavandulifolioside

Origin of Product

United States

Botanical Sourcing and Natural Occurrence of Stachysoside a

Distribution within the Genus Stachys (Lamiaceae Family)

Stachysoside A has been primarily identified within the genus Stachys, a large and diverse group of flowering plants in the mint family, Lamiaceae. Its presence has been documented in various species, often in specific plant parts.

Stachys lavandulifolia (Aerial Parts)

The initial isolation and characterization of this compound, also identified by the synonym Lavandulifolioside, were from the aerial parts of Stachys lavandulifolia. This species, commonly known as mountain tea, is utilized in traditional medicine in regions like Iran. Research has consistently confirmed the presence of this compound in the methanolic extracts of the aerial portions of this plant.

Stachys sieboldii (Leaves)

Stachys sieboldii, or Chinese artichoke, is another well-documented source of this compound. Studies have specifically identified this compound in the leaves of the plant. The occurrence of this compound and its related derivatives, Stachysosides B and C, is considered typical for this species.

Other Relevant Stachys Species

Phytochemical investigations have revealed the presence of this compound and its isomers in a number of other Stachys species, highlighting its prevalence within the genus.

SpeciesPlant PartNotes
Stachys ivaAerial PartsContains lavandulifolioside (this compound).
Stachys lanataNot specifiedContains lavandulifolioside (this compound). researchgate.net
Stachys schtschegleeviiNot specifiedContains betonyoside F, an isomer of this compound. researchgate.net
Stachys spreitzenhoferiAerial PartsContains lavandulifolioside (this compound). researchgate.net
Stachys riederiWhole PlantContains Stachysoside B, a related phenylethanoid glycoside. nih.gov
Stachys germanica subsp. salviifoliaPolar FractionThis compound was identified as a new constituent for this subspecies. researchgate.net
Stachys plumosaNot specifiedContains compounds structurally similar to Stachysoside C.

Occurrence in Other Plant Taxa

Based on a comprehensive review of the available scientific literature, the occurrence of this compound appears to be confined to the genus Stachys within the Lamiaceae family. Extensive searches have not yielded any reports of its isolation from plants outside of this genus. This restricted distribution suggests that this compound may be a specific biochemical marker for the Stachys genus.

Chemo-taxonomic Implications of this compound Distribution

The distribution of secondary metabolites, such as phenylethanoid glycosides, provides valuable insights for the classification of plants, a field known as chemotaxonomy. The presence and structural variations of these compounds can serve as chemical markers to delineate relationships between different species and genera.

Phenylethanoid glycosides are recognized as important chemotaxonomic indicators within the order Lamiales. nih.gov The restricted occurrence of this compound to the genus Stachys suggests its potential as a chemotaxonomic marker for this particular genus. While other phenylethanoid glycosides like verbascoside (B1683046) are widely distributed across the Lamiaceae family, the presence of this compound and its specific isomers in certain Stachys species can aid in their chemical differentiation. For instance, the presence of Stachysosides A, B, and C is noted as characteristic of S. sieboldii. nih.gov

The co-occurrence of this compound with other classes of compounds, such as iridoids, can further refine the chemotaxonomic understanding of the genus. The pattern of distribution of these compounds can help to clarify the relationships between different sections and species within the large and complex Stachys genus.

Isolation and Purification Methodologies for Stachysoside a

Extraction Techniques from Plant Biomass

The initial step in isolating Stachysoside A involves its extraction from the raw plant material. The choice of extraction technique is crucial as it influences the yield and purity of the final product.

Conventional solid-liquid extraction using organic solvents is a foundational technique for obtaining this compound and other phenylethanoid glycosides (PhGs) from plant biomass. psu.educontractlaboratory.com These methods rely on the principle of dissolving the target compounds from the plant matrix into a suitable solvent. vinanhatrang.com The selection of the solvent is paramount and is based on the polarity of the target compound. mdpi.com

Phenylethanoid glycosides, including this compound, are water-soluble natural products, making polar organic solvents particularly effective for their extraction. psu.edu Methanol (B129727) is frequently used due to its high polarity, which facilitates the dissolution of these glycosides. psu.eduresearchgate.net Ethanol and, to a lesser extent, ethyl acetate (B1210297) are also employed. psu.edu Studies have shown that aqueous solutions of ethanol, such as 70% ethanol, can be highly effective for extracting different classes of phytochemicals, including phenylethanoid glycosides. mdpi.com The process typically involves macerating or percolating the dried and powdered plant material with the chosen solvent. researchgate.netslideshare.net After extraction, the solvent is usually evaporated to yield a crude extract. contractlaboratory.com

Table 1: Comparison of Solvents Used in the Extraction of Phenylethanoid Glycosides
SolventPolarityTypical Use CaseReference
MethanolHighWidely used for initial crude extraction of polar glycosides. psu.edu
Ethanol (and aqueous solutions)HighA common, less toxic alternative to methanol; 70% aqueous solution is noted for high efficiency. psu.edumdpi.com
Ethyl AcetateMediumUsed for extracting compounds of intermediate polarity; sometimes used in sequential extraction. psu.eduresearchgate.net
WaterVery HighUsed in conventional methods like decoction and as a co-solvent. mdpi.com

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced extraction techniques have been developed. mdpi.com These "green" extraction methods offer improved efficiency and are more environmentally friendly. researchgate.netmdpi.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and biomass, which accelerates the extraction process. contractlaboratory.comresearchgate.net The rapid heating promotes the partitioning of compounds from the plant matrix into the solvent, leading to shorter extraction times and higher yields compared to traditional methods. nih.govaidic.it MAE is particularly effective for recovering polar polyphenols. researchgate.net

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves (typically around 20-100 kHz) to create cavitation bubbles in the solvent. nih.govaidic.it The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer. aidic.it A key advantage of UAE is that it can be performed at lower temperatures, which helps to prevent the thermal degradation of sensitive compounds. nih.govaidic.it

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses liquid solvents at elevated temperatures and pressures. contractlaboratory.comthermofisher.com These conditions increase the solubility and diffusion rate of the analytes while decreasing the viscosity of the solvent, resulting in a faster and more efficient extraction with reduced solvent volume. mdpi.comthermofisher.com

Table 2: Overview of Advanced Extraction Techniques
TechniquePrinciple of OperationKey AdvantagesReference
Microwave-Assisted Extraction (MAE)Uses microwave energy for rapid, selective heating of the solvent and sample.Reduced extraction time, higher yields, less solvent consumption. contractlaboratory.comresearchgate.netnih.gov
Ultrasound-Assisted Extraction (UAE)Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.Operates at lower temperatures, preserving thermosensitive compounds; improved extraction efficiency. nih.govaidic.itmdpi.com
Pressurized Liquid Extraction (PLE)Employs solvents at high pressure and temperature to increase extraction kinetics.Fast, efficient, and requires significantly less solvent than traditional methods. contractlaboratory.commdpi.comthermofisher.com

Primary Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Primary purification is necessary to remove a significant portion of impurities and to enrich the extract with the target compound, this compound.

Liquid-liquid extraction (LLE), or partitioning, is a fundamental technique for the initial cleanup of the crude extract. longdom.orgeconomysolutions.in This method separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. vinanhatrang.comlongdom.orgbiotage.com

For the purification of phenylethanoid glycosides, a common procedure involves dissolving the initial crude extract in water. psu.edu This aqueous solution is then washed with a non-polar solvent, such as hexane (B92381), to remove lipids and other non-polar impurities. researchgate.net Subsequently, the aqueous phase is partitioned against a more polar organic solvent. psu.edu Water-saturated n-butanol is frequently used for this purpose; the polar phenylethanoid glycosides preferentially partition into the n-butanol layer, leaving more polar impurities like sugars in the aqueous phase. psu.edu An alternative approach involves partitioning the extract between methanol and a non-polar solvent like hexane to defat the extract before further steps. researchgate.net The effectiveness of the separation is governed by the partition coefficient of the compound between the two phases and can be optimized by adjusting factors like pH. longdom.orgnih.gov

Table 3: Example of a Liquid-Liquid Partitioning Scheme
StepSolvent SystemPurposeReference
1Crude extract dissolved in water, then partitioned with Hexane.To remove non-polar compounds (e.g., fats, chlorophyll). researchgate.net
2The resulting aqueous layer is partitioned with Water-Saturated n-Butanol.To extract phenylethanoid glycosides into the n-butanol phase, separating them from highly polar impurities. psu.edu
3The n-butanol fraction is collected and concentrated.To obtain an extract enriched in this compound for further chromatographic purification. psu.edu

Advanced Chromatographic Separation Techniques

The final stage of purification involves the use of various chromatographic techniques to isolate this compound from other closely related compounds in the enriched extract.

Adsorption chromatography is a powerful method for separating the components of a mixture based on their differential affinities for a stationary phase (the adsorbent). psu.edu

Silica (B1680970) Gel Chromatography is a very common technique used in the purification of phenylethanoid glycosides. psu.eduresearchgate.net It separates compounds based on polarity, with non-polar compounds eluting first when a non-polar mobile phase is used. However, the acidic nature of silica gel can sometimes lead to the decomposition of acid-sensitive glycosides. psu.edu

Polyamide Chromatography offers an alternative stationary phase. Polyamide separates compounds, particularly phenolics and glycosides, through the formation of hydrogen bonds between the amide groups of the polymer and the hydroxyl groups of the analytes. psu.edu It is considered a gentler method compared to silica gel. psu.edu

Diaion HP-20 is a synthetic, non-polar adsorbent resin made of a styrene-divinylbenzene copolymer. sigmaaldrich.comm-chemical.co.jp It is used in reversed-phase chromatography, where it adsorbs hydrophobic and organic compounds from aqueous solutions. sigmaaldrich.comm-chemical.co.jp Diaion HP-20 is effective for desalting and for the initial fractionation of crude plant extracts, separating glycosidic compounds from other water-soluble materials. psu.edu Its large pore structure allows it to adsorb relatively large molecules like phenylethanoid glycosides. m-chemical.co.jpdiaion.com

Table 4: Adsorbents Used for Chromatographic Separation of this compound
AdsorbentTypeSeparation PrinciplePrimary Application in this compound PurificationReference
Silica GelNormal-PhaseAdsorption based on polarity.Fine separation of glycosides from the enriched extract. psu.eduresearchgate.net
PolyamideNormal-PhaseAdsorption via hydrogen bonding.Gentle separation of phenolic glycosides. psu.edu
Diaion HP-20Reversed-PhaseAdsorption based on hydrophobicity.Initial fractionation of crude aqueous extracts, desalting. psu.edusigmaaldrich.comm-chemical.co.jp

Size Exclusion Chromatography (e.g., Sephadex LH-20)

Size Exclusion Chromatography (SEC) is a crucial step in the purification of phenylethanoid glycosides like this compound. Sephadex LH-20 is a commonly used stationary phase for this purpose due to its unique dual hydrophilic and lipophilic nature, which allows for effective separation in various organic solvents. nih.govcytivalifesciences.com This resin is a cross-linked dextran (B179266) that has been hydroxypropylated, enabling it to swell in both water and polar organic solvents. cytivalifesciences.comsigmaaldrich.com

The primary mechanism of separation on Sephadex LH-20 is molecular sizing. cytivalifesciences.com However, depending on the solvent system used, partition and adsorption chromatography can also play a role, providing unique selectivity. cytivalifesciences.com In the context of isolating compounds like this compound from plant extracts, a crude or partially purified fraction is loaded onto a column packed with Sephadex LH-20. The elution is typically carried out using solvents such as methanol or ethanol-water mixtures. jst.go.jpnih.govcuny.edumdpi.com Smaller molecules penetrate the pores of the gel beads more effectively and thus have a longer elution path, while larger molecules are excluded and elute more quickly. This method is effective for removing both high-molecular-weight polymers and smaller, undesirable compounds.

Research on the purification of related iridoid and phenylethanoid glycosides demonstrates the utility of Sephadex LH-20. For instance, fractions containing these glycosides are often subjected to Sephadex LH-20 column chromatography using methanol or aqueous methanol as the eluent to remove impurities before final purification steps. jst.go.jpmdpi.comnih.gov

Table 1: Application of Sephadex LH-20 in Glycoside Purification

Compound Type Plant Source Eluent System Purpose Reference
Iridoid Glycosides Paederia scandens MeOH–H₂O (40:60, v/v) Fractionation of sub-fractions jst.go.jp
Iridoid Glycosides Morinda citrifolia 95% EtOH Further purification of a 30% EtOH fraction cuny.edu
Iridoid Glycosides Hedyotis diffusa Methanol Final purification step nih.gov
Iridoid Glycosides Nymphoides peltata 100% MeOH Sub-fractionation of butanol extract mdpi.com

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) serves as an intermediate purification step, bridging the gap between low-pressure column chromatography and High Performance Liquid Chromatography (HPLC). It operates at higher pressures than traditional column chromatography, utilizing smaller particle size stationary phases (typically 15-40 µm), which results in faster separations and better resolution. nih.govresearchgate.net MPLC is particularly effective for processing larger amounts of sample compared to HPLC, making it ideal for fractionating crude extracts to enrich the concentration of target compounds like this compound. nih.gov

In the isolation pathway for compounds from the Stachys genus, MPLC is often employed after initial fractionation. nih.govtubitak.gov.trnih.gov For example, an ethyl acetate extract of Stachys lavandulifolia was subjected to column chromatography and then MPLC to separate the fractions before final purification by HPLC. nih.govnih.gov Reversed-phase (e.g., C18) MPLC is common, using gradient elution with solvent systems like methanol-water or acetonitrile-water to separate compounds based on their polarity. tubitak.gov.trnih.gov This step effectively removes a significant portion of impurities, providing simplified fractions for the final, high-resolution purification stages.

Table 2: MPLC Systems for Phenylethanoid Glycoside Purification

Compound Type Plant Source Stationary Phase Mobile Phase Gradient Reference
Iridoid-Phenylethanoid Conjugates Verbena officinalis Siliabond C18 MeOH–H₂O (30:70 to 100:0) nih.gov
Phenylethanoid Glycosides Phlomis sieheana LiChroprep RP-18 Gradient MeOH-H₂O (20-50%) tubitak.gov.tr
Phenylethanoid Glycosides Phlomis integrifolia Reversed-phase column Not specified researchgate.net

High Performance Liquid Chromatography (HPLC) for Preparative Scale

Preparative High Performance Liquid Chromatography (prep-HPLC) is the cornerstone for obtaining highly pure this compound. It is typically the final step in the purification sequence, employed after the sample has been significantly enriched by techniques like MPLC and SEC. jst.go.jpmdpi.com Prep-HPLC utilizes high-pressure pumps to pass the sample through a column packed with very fine particles (often sub-5 to 10 µm), achieving the highest resolution possible. teledynelabs.comthermofisher.com

The objective of preparative HPLC is to isolate and collect the target compound rather than just quantify it. lbl.govmdpi.com This requires scaling up analytical methods, which involves using columns with larger internal diameters and injecting larger sample volumes. mdpi.com Reversed-phase columns, such as C18, are most commonly used for the purification of polar compounds like phenylethanoid glycosides. The mobile phase typically consists of acetonitrile (B52724) or methanol mixed with water, often with a small amount of acid (like formic acid) to improve peak shape. nih.govmdpi.com

Studies on the isolation of this compound and related compounds from Stachys and other genera frequently report the use of preparative or semi-preparative HPLC for final purification. jst.go.jpmdpi.comresearchgate.net For instance, the purification of iridoid glycosides from Nymphoides peltata involved a final prep-HPLC step using an acetonitrile-water mobile phase with 0.1% formic acid to yield pure compounds. mdpi.com

Table 3: Preparative HPLC Conditions for Glycoside Purification

Compound Type Plant Source Column Type Mobile Phase Reference
Iridoid Glycosides Paederia scandens Reversed-phase MeOH–H₂O (25:75, v/v) jst.go.jp
Iridoid Glycosides Nymphoides peltata Reversed-phase MeCN–H₂O with 0.1% formic acid (20:80) mdpi.com
Phenylethanoid Glycosides Stachys lavandulifolia Reversed-phase Not specified in detail researchgate.net

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a unique liquid-liquid partition chromatography technique that eliminates the use of a solid stationary support, thereby preventing the irreversible adsorption of polar compounds like this compound. nih.govbrunel.ac.uk The separation is based on the differential partitioning of solutes between two immiscible liquid phases. A strong centrifugal force is used to retain the stationary liquid phase in the column while the mobile liquid phase is pumped through it. nih.govbrunel.ac.uk

HSCCC is particularly well-suited for the preparative-scale separation of polar natural products, including phenylethanoid and iridoid glycosides. nih.govbrunel.ac.ukresearchgate.net The key to a successful HSCCC separation is the selection of an appropriate two-phase solvent system. nih.gov For polar glycosides, systems composed of ethyl acetate, n-butanol, and water in various ratios are very common. nih.govbrunel.ac.uk For example, a system of ethyl acetate-n-butanol-water (10:6:15, v/v/v) was successfully used to separate four phenylpropanoid glycosides. nih.gov Another study on isomeric phenylethanoid glycosides used a simple ethyl acetate-water (1:1, v/v) system. researchgate.net This technique can yield highly pure compounds in a single step from a pre-enriched fraction. researchgate.netnih.gov

Table 4: HSCCC Solvent Systems for Glycoside Separation

Compound Type Plant Source Solvent System (v/v/v) Purity/Recovery Reference
Phenylethanoid Glycosides Pedicularis longiflora Ethyl acetate–n-butanol–water (10:6:15) >93% purity nih.gov
Phenylethanoid Glycosides Plantago psyllium Ethyl acetate–water (1:1) >94% purity, >84% recovery researchgate.net
Iridoid Glycosides Hedyotis diffusa Ethyl acetate/n-butanol/water (4.5:0.5:5) >98% purity nih.gov

Recirculation and Peak Shaving Techniques for Enhanced Purity

For particularly challenging separations where compounds have very similar retention times, standard chromatographic techniques may not provide sufficient resolution. In these cases, recirculation chromatography, also known as recycle HPLC, can be employed. scispace.comchromatographyonline.com This technique artificially extends the column length by redirecting the eluate from the column outlet back to the inlet, allowing the sample to pass through the column multiple times. chromatographyonline.com With each pass, the distance between closely eluting peaks increases, enhancing resolution without requiring fresh solvent during the recycling phase. scispace.com

Peak shaving is a strategy often used in conjunction with recycling. In this approach, only the unresolved, mixed portion of two adjacent peaks is recycled, while the pure "leading" and "trailing" edges of the peaks are collected as fractions. lbl.govscispace.com This prevents the entire peak volume from being re-injected, which improves separation efficiency. lbl.gov A study on the purification of compounds from Stachys lavandulifolia, the plant from which this compound was first reported, explicitly mentions the use of a "peak shaving recycle technique" with HPLC to achieve further purification of fractions obtained from MPLC. nih.govnih.govresearchgate.net This advanced method is crucial for isolating a target compound from closely related impurities, ensuring the high purity required for structural elucidation and bioactivity studies. scispace.comucl.ac.uk

Biosynthesis and Enzymatic Pathways of Stachysoside a

Precursor Pathways: The Phenylpropanoid Pathway

The phenylpropanoid pathway serves as a central metabolic route in plants, providing precursors for a vast array of secondary metabolites, including lignins, flavonoids, coumarins, and phenylethanoid glycosides. nih.govwikipedia.orgfrontiersin.org This pathway begins with the deamination of the aromatic amino acid phenylalanine. nih.gov

Key Enzymes in Phenylpropanoid Biosynthesis

Several key enzymes catalyze the initial steps of the phenylpropanoid pathway, channeling intermediates towards the synthesis of various phenolic compounds.

Phenylalanine Ammonialyase (PAL): PAL is the entry-point enzyme of the phenylpropanoid pathway. nih.govfrontiersin.orgscilit.com It catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. nih.govfrontiersin.org Some PAL enzymes can also exhibit tyrosine ammonia (B1221849) lyase (TAL) activity, converting tyrosine to p-coumaric acid, thus bypassing the need for C4H in some instances. nih.gov

Cinnamic Acid 4-Hydroxylase (C4H): C4H is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para position, yielding p-coumaric acid (trans-4-hydroxycinnamic acid). nih.govfrontiersin.orgresearchgate.net This is the second committed step in the general phenylpropanoid pathway. researchgate.net

4-Coumarate:CoA Ligase (4CL): 4CL activates hydroxycinnamic acids by catalyzing the formation of a thioester bond between the carboxyl group of the hydroxycinnamic acid (such as p-coumaric acid, caffeic acid, or ferulic acid) and coenzyme A (CoA). nih.govwikipedia.orgfrontiersin.org This reaction produces hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA, which are crucial intermediates for various downstream pathways, including the biosynthesis of PhGs. nih.govwikipedia.org Different isoforms of 4CL can exist, exhibiting varying substrate specificities and roles in channeling intermediates towards specific branches of the phenylpropanoid pathway. frontiersin.org For example, in Arabidopsis, 4CL3 is predominantly associated with flavonoid biosynthesis, while other isoforms are linked to lignin (B12514952) synthesis. frontiersin.org

These initial enzymatic steps establish a pool of activated hydroxycinnamic acid derivatives that serve as precursors for the phenylpropanoid moiety of Stachysoside A.

Table 1: Key Enzymes in the Initial Phenylpropanoid Pathway

EnzymeAbbreviationSubstrate(s)Product(s)Reaction
Phenylalanine AmmonialyasePALPhenylalaninetrans-Cinnamic AcidNon-oxidative deamination
Cinnamic Acid 4-HydroxylaseC4Htrans-Cinnamic Acidp-Coumaric AcidHydroxylation
4-Coumarate:CoA Ligase4CLp-Coumaric Acid (and others)p-Coumaroyl-CoA (and others)Thioester formation with CoA

Glycosylation Steps and Glycosyltransferases Involved in PhG Formation

A defining feature of phenylethanoid glycosides, including this compound, is the presence of glycosidic linkages. These linkages are formed through glycosylation reactions, catalyzed by enzymes called glycosyltransferases (GTs). GTs are responsible for transferring a sugar moiety from an activated sugar donor (such as a UDP-sugar) to an acceptor molecule, which in the case of PhGs, includes the phenylethanoid and phenylpropanoid components.

The biosynthesis of the glycosidic core and the attachment of the phenylpropanoid and phenylethanoid moieties involve specific glycosyltransferases. While specific enzymes directly involved in this compound glycosylation may require further detailed research, studies on related PhGs like verbascoside (B1683046) and forsythoside (B13851194) B provide insights into the general glycosylation patterns. These often involve the sequential addition of glucose, rhamnose, and sometimes other sugars. wikipedia.org The regioselectivity of these GTs is crucial, determining which hydroxyl group on the acceptor molecule receives the sugar.

Proposed Biosynthetic Route to this compound

Based on the general biosynthesis of phenylethanoid glycosides and the structure of this compound, a proposed biosynthetic route can be outlined. This route integrates the phenylpropanoid pathway for the phenylpropanoid moiety and likely involves a separate pathway for the phenylethanoid moiety, followed by glycosylation steps.

Phenylpropanoid Moiety Synthesis: The phenylpropanoid pathway, starting from phenylalanine and involving enzymes like PAL, C4H, and 4CL, leads to the formation of activated hydroxycinnamoyl-CoA esters, such as caffeoyl-CoA. Caffeic acid is a common phenylpropanoid component in many PhGs, including verbascoside. wikipedia.org

Phenylethanoid Moiety Synthesis: The phenylethanoid moiety, often derived from tyrosine or dopamine, undergoes modifications such as hydroxylation and reduction to form the corresponding alcohol, e.g., hydroxytyrosol (B1673988). wikipedia.org

Glycosylation: Glycosyltransferases play a critical role in assembling the final this compound structure. This likely involves the attachment of sugar units (e.g., glucose, rhamnose) to both the phenylethanoid and phenylpropanoid moieties. The specific order and type of glycosylation, as well as the identity of the involved GTs, would determine the final structure of this compound. The phenylpropanoid moiety is typically attached to a sugar via an ester linkage, while the phenylethanoid moiety is linked via an ether bond. wikipedia.org

A simplified proposed route could involve the activation of caffeic acid to caffeoyl-CoA, the formation of a glycosyl ester with a sugar (e.g., glucose), and the subsequent attachment of a phenylethanoid alcohol (derived from tyrosine or dopamine) and additional sugar units via specific glycosyltransferases.

Genetic and Enzymatic Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is tightly regulated at both the genetic and enzymatic levels. Gene expression of the enzymes involved in the phenylpropanoid pathway and subsequent glycosylation steps is influenced by various factors, including developmental stage, environmental conditions, and stress signals.

Transcriptional regulation of genes encoding PAL, C4H, and 4CL is well-documented in the phenylpropanoid pathway, with promoters containing cis-regulatory elements responsive to light, hormones, and stress. scilit.com Similarly, the expression of glycosyltransferase genes is likely regulated to control the synthesis of specific glycosides.

Enzymatic regulation can involve feedback inhibition, allosteric modulation, and post-translational modifications, controlling the activity of key enzymes in the pathway. The channeling of intermediates through multi-enzyme complexes or metabolic channeling can also enhance the efficiency and specificity of the biosynthetic process.

Comparative Biosynthetic Insights with Related Phenylethanoid Glycosides

Comparing the biosynthesis of this compound with that of related phenylethanoid glycosides, such as verbascoside (acteoside) and forsythoside B, provides valuable insights. Verbascoside, a well-studied PhG, shares a similar structural backbone, featuring caffeic acid and hydroxytyrosol moieties linked to a disaccharide of rhamnose and glucose. wikipedia.orgscienceopen.com Forsythoside B also belongs to the phenylethanoid glycoside group and is found in various plant species. wikipedia.org

Studies on verbascoside biosynthesis have identified specific glycosyltransferases responsible for the sequential addition of glucose and rhamnose, as well as the esterification of caffeic acid to the glucose moiety. These findings suggest that analogous enzymatic activities are likely involved in the biosynthesis of this compound, with variations in the specific sugar moieties or their linkages contributing to the structural differences between these compounds. Understanding the shared and unique enzymatic steps and regulatory mechanisms in the biosynthesis of these related PhGs can aid in elucidating the complete pathway for this compound.

Table 2: Comparison of Related Phenylethanoid Glycosides

CompoundPhenylpropanoid MoietyPhenylethanoid MoietyGlycosidic StructurePubChem CID
This compound(Details require specific research)(Details require specific research)(Details require specific research)Not readily available in search results
VerbascosideCaffeic AcidHydroxytyrosolRhamnose-(1->3)-Glucose, Caffeoyl ester on Glucose5281800 wikipedia.orgscienceopen.com
Forsythoside BCaffeic Acid (likely)Hydroxytyrosol (likely)Disaccharide structure with rhamnose and glucose23928102 wikipedia.orgnih.govguidetoimmunopharmacology.org

Chemical Synthesis and Structural Modification Strategies for Stachysoside a

Approaches to Total Chemical Synthesis of Stachysoside A Analogues

Total chemical synthesis of complex natural products like this compound can be challenging due to their intricate structures, including multiple chiral centers and varied functional groups. While direct total synthesis of this compound was not specifically found, strategies for synthesizing similar complex molecules and their analogues are relevant.

Divergent Synthesis Strategies for Generating Compound Libraries

Divergent synthesis is a strategy that involves synthesizing multiple target compounds from a common intermediate. encyclopedia.pubbeilstein-journals.org This approach is efficient for generating libraries of structurally related molecules, which is valuable for drug discovery and understanding structure-activity relationships. encyclopedia.pub Starting from a common precursor that contains key structural features of phenylethanoid glycosides, divergent synthesis could allow for the creation of various this compound analogues by introducing variations in the sugar moieties, the phenylethyl group, or the cinnamic acid derivative. psu.edu This method can improve the efficiency of chemical synthesis compared to linear synthesis, which produces one compound at a time. encyclopedia.pub Divergent synthesis can lead to diverse structural architectures, including different stereoisomers and regioisomers, by controlling reaction conditions or subtly modifying substrates. beilstein-journals.orgnih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical and enzymatic methods to synthesize complex molecules. carmodyqs.combeilstein-journals.org This hybrid approach leverages the strengths of both methodologies: chemical synthesis can be used to prepare complex intermediates or modify specific parts of a molecule, while enzymes can catalyze highly selective transformations, such as glycosidic bond formation, with high regio- and stereospecificity under mild conditions. beilstein-journals.orgnih.govdigitellinc.com Given the glycosidic linkages present in this compound, chemoenzymatic approaches utilizing glycosyltransferases could be particularly useful for constructing the sugar moieties and attaching them to the aglycone with precise control over the glycosidic linkage type and stereochemistry. nih.gov This strategy has been successfully applied to the synthesis of other complex glycosides, such as gangliosides. nih.govnih.gov

Synthetic Derivatization for Structure-Activity Relationship (SAR) Elucidation

Synthetic derivatization involves making targeted modifications to a molecule's structure to study how these changes affect its biological activity. This process is fundamental to establishing structure-activity relationships (SAR). For this compound, derivatization could focus on its key structural components: the glycosidic linkages and the phenylethanoid moiety.

Targeted Modifications of Glycosidic Linkages

This compound contains glycosidic bonds connecting its sugar units. psu.edu Modifying these linkages can involve altering the type of monosaccharide, the position of attachment, or the stereochemistry (α or β anomeric configuration). Cleavage of glycosidic linkages, for example, can be achieved using chemical methods like boron trifluoride etherate in acetic anhydride. researchgate.net Changes in the sugar part of phenylethanoid glycosides can influence their water solubility, cellular uptake, and interaction with biological targets, thereby impacting their activity. psu.edu

Functional Group Derivatization on Phenylethanoid Moiety

The phenylethanoid moiety of this compound typically includes a hydroxyphenylethyl group and a cinnamic acid derivative, often caffeic acid, linked via ester and glycosidic bonds. psu.edumdpi.com This part of the molecule contains phenolic hydroxyl groups and potentially ester linkages that can be chemically modified. Derivatization could involve esterification or etherification of the hydroxyl groups, modification of the double bond in the cinnamic acid part, or alterations to the aromatic ring substitution pattern. Such modifications can affect the molecule's lipophilicity, metabolic stability, and ability to interact with enzymes or receptors, leading to changes in biological activity.

Impact of Stereochemical Modifications on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of molecules, especially in their interactions with chiral biological systems like enzymes and receptors. uou.ac.insolubilityofthings.com this compound, with its sugar units and potentially chiral centers in the phenylethanoid part, exists as specific stereoisomers. uou.ac.in Modifications to the stereochemistry at chiral centers, such as the anomeric carbon of the sugar units or any chiral carbons in the aglycone, can lead to diastereomers or enantiomers. nih.govuou.ac.insolubilityofthings.com These stereoisomers can exhibit significantly different pharmacokinetic properties and biological effects, ranging from altered potency to different therapeutic outcomes or even toxicity. uou.ac.insolubilityofthings.com Studies involving the synthesis of stereochemically modified analogues are essential for understanding the precise structural requirements for this compound's biological activities.

Mechanistic Investigations of Biological Activities of Stachysoside a

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, an imbalance between free radicals and antioxidants in the body, can lead to cellular damage and is implicated in various diseases. clevelandclinic.org Stachysoside A exhibits notable antioxidant properties through several mechanisms.

Radical Scavenging Mechanisms (e.g., DPPH, CUPRAC)

The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic radicals. Two common assays used for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the Cupric Reducing Antioxidant Capacity (CUPRAC) assays. phcogj.comumpr.ac.id

The DPPH assay is a widely used method to assess the free-radical scavenging ability of antioxidants. nih.gov DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted into a stable molecule, leading to a color change that can be measured spectrophotometrically. nih.gov Extracts from the Stachys genus, to which the plant sources of this compound belong, have demonstrated significant DPPH radical scavenging activity. mdpi.comresearchgate.net For instance, a study on various Stachys species revealed that their extracts possess potent antiradical effects. mdpi.com This activity is often attributed to the presence of phenolic compounds like this compound, which can donate a hydrogen atom to neutralize free radicals. mdpi.comistanbul.edu.tr

The CUPRAC assay measures the capacity of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). researchgate.net This method is advantageous as it is performed at a physiological pH and is effective for both hydrophilic and lipophilic antioxidants. umpr.ac.idresearchgate.net The antioxidant capacity as determined by the CUPRAC method has shown a dose-dependent linear relationship for extracts containing phenylethanoid glycosides. umpr.ac.id

Assay Principle Relevance to this compound
DPPH Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. nih.govExtracts from the Stachys genus, containing this compound, exhibit significant DPPH scavenging activity, indicating their potential to neutralize free radicals. mdpi.comresearchgate.net
CUPRAC Measures the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by an antioxidant. researchgate.netThe CUPRAC method provides a reliable assessment of the total antioxidant capacity of compounds like this compound at a physiological pH. umpr.ac.id

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, this compound may also exert its antioxidant effects by modulating the body's own defense systems. Cells possess a network of endogenous antioxidant enzymes to combat oxidative stress. nih.gov These include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net

Research suggests that polyphenolic compounds can enhance the activity of these crucial enzymes. researchgate.net For instance, studies have shown that intake of polyphenol-rich substances can lead to a significant increase in the activities of SOD and CAT. researchgate.net This modulation of endogenous antioxidant enzymes represents an important indirect mechanism by which compounds like this compound can contribute to cellular protection against oxidative damage. nih.govnih.gov By bolstering these natural defense systems, this compound can help maintain cellular redox homeostasis. mdpi.commdpi.com

Protection Against Oxidative Damage in Cellular Models

The accumulation of reactive oxygen species (ROS) can lead to oxidative damage to vital cellular components, including lipids, proteins, and DNA. mdpi.com The protective effects of antioxidant compounds can be observed in cellular models where oxidative stress is induced.

Peptides and other antioxidant compounds have been shown to protect cells against oxidative damage by enhancing the cellular redox status and reducing the products of oxidative degradation. mdpi.com These compounds can mitigate the harmful effects of ROS, prevent oxidant-induced cell death, and inhibit lipid peroxidation. nih.gov The ability of this compound to scavenge free radicals and potentially enhance endogenous antioxidant defenses suggests it can protect cells from oxidative damage, a key factor in preventing the onset and progression of various diseases. clevelandclinic.org

Anti-inflammatory Pathways and Cellular Targets

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation can contribute to various diseases. This compound has been investigated for its anti-inflammatory properties, which appear to be mediated through the modulation of key signaling pathways and the inhibition of inflammatory mediators.

Inhibition of Inflammatory Mediators (e.g., IL-1β, TNF-α)

Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are pro-inflammatory cytokines that play a central role in initiating and amplifying the inflammatory response. biorxiv.orgmdpi.com Elevated levels of these cytokines are associated with a wide range of inflammatory conditions.

Research has demonstrated that certain natural compounds can significantly inhibit the production of IL-1β and TNF-α. nih.govresearchgate.net For example, in studies using lipopolysaccharide (LPS)-stimulated macrophages, a common model for studying inflammation, various plant-derived compounds have been shown to dose-dependently suppress the secretion and mRNA expression of both IL-1β and TNF-α. researchgate.net This inhibitory effect on key pro-inflammatory cytokines is a crucial aspect of the anti-inflammatory activity of compounds like this compound. dntb.gov.ua

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation. bosterbio.comfrontiersin.org In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. bosterbio.com Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory molecules, including IL-1β and TNF-α. mdpi.combosterbio.com

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. caymanchem.com The enzyme has two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in protective functions, such as maintaining the gastric lining, while COX-2 is an inducible isoform that is significantly upregulated during inflammatory processes. caymanchem.comtg.org.au Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. unich.it

Research indicates that extracts from plants containing this compound possess anti-inflammatory effects mediated through the inhibition of cyclooxygenase. An extract of Stachys sieboldii, a known source of this compound, was found to downregulate the expression of COX-2 as part of its anti-apoptotic and neuroprotective signaling cascade. nih.gov Furthermore, studies on other related plant species have shown that their anti-inflammatory effects are mediated through COX inhibition. core.ac.uk This suggests that this compound may contribute to the anti-inflammatory profile of these plant extracts by targeting the COX pathway, particularly the inducible COX-2 enzyme, which is a hallmark of inflammatory conditions. nih.govcore.ac.uk

Neuroprotective Mechanisms in Cellular Models

This compound has been reported to possess neuroprotective pharmacological activities. researchgate.netmdpi.com This protection is attributed to a range of mechanisms, including potent anti-apoptotic and antioxidant effects. researchgate.net Investigations using cellular models have begun to elucidate the specific pathways through which this compound and related compounds exert their neuroprotective effects against neuronal damage and apoptosis. researchgate.net

Regulation of Neurotrophic Factor Signaling (e.g., NGF-BDNF-CREB pathway)

Neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) are crucial for neuronal survival, differentiation, and synaptic plasticity. mdpi.comfrontiersin.org The BDNF/TrkB signaling pathway, in particular, activates downstream effectors such as the transcription factor CREB (cAMP response element-binding protein), which is vital for the transcription of genes involved in neuroprotection and memory formation. nih.govmdpi.com

Studies on extracts of Stachys sieboldii, which contains this compound, have demonstrated a significant neuroprotective effect by modulating the NGF-BDNF-CREB signaling pathway. nih.govmdpi.com In models of cognitive impairment, supplementation with the extract was shown to upregulate the mRNA expression levels of NGF, BDNF, and CREB. nih.govnih.gov This upregulation is associated with an increase in downstream targets like Bcl-2, which promotes neuronal survival, indicating that this compound may contribute to cognitive enhancement and protection against neurodegeneration by bolstering this critical neurotrophic signaling cascade. nih.gov

Table 1: Effect of Stachys sieboldii (SS) Extract on Neurotrophic Factor Gene Expression

MoleculeEffect of SS ExtractAssociated FunctionReference
NGFUpregulationNeuronal survival and differentiation nih.gov
BDNFUpregulationNeuronal survival, neurogenesis, synaptic plasticity nih.govnih.gov
CREBUpregulationTranscription factor for neuroprotective genes nih.govmdpi.com
Bcl-2UpregulationAnti-apoptotic protein, promotes cell survival nih.gov

Modulation of Cholinergic Neurotransmission (e.g., Acetylcholine (B1216132), Acetylcholinesterase)

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is fundamental for cognitive functions such as learning and memory. nih.govmdpi.com Acetylcholinesterase (AChE) is the enzyme that rapidly breaks down ACh in the synaptic cleft, thereby terminating the signal. nih.govpharmacologyeducation.org Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficit, as it increases the concentration and duration of action of ACh at the synapse. tmc.edu

Research has shown that extracts from Stachys sieboldii can effectively modulate the cholinergic system. nih.govmdpi.com In animal models, administration of the extract led to a reduction in AChE activity in both the hippocampus and frontal cortex. mdpi.com Concurrently, this inhibition resulted in a significant increase in the levels of ACh and the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing ACh. nih.gov These findings suggest that the neuroprotective and cognitive-enhancing effects of plant extracts containing this compound are, in part, due to their ability to improve cholinergic neurotransmission by inhibiting AChE. nih.govnih.gov

Table 2: Modulation of Cholinergic System by Stachys sieboldii (SS) Extract

ComponentEffect of SS ExtractFunctionReference
Acetylcholinesterase (AChE)Inhibited/Reduced ActivityEnzyme that degrades Acetylcholine nih.govmdpi.com
Acetylcholine (ACh)Increased LevelsNeurotransmitter for memory and learning nih.gov
Choline Acetyltransferase (ChAT)Increased ActivityEnzyme that synthesizes Acetylcholine nih.gov

Mechanisms against Neuronal Apoptosis and Damage (e.g., from oxidative stress)

Neuronal apoptosis, or programmed cell death, is a critical factor in neurodegenerative diseases and brain injury. sci-hub.se Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major trigger for neuronal damage and apoptosis. nih.govscirp.org This process can involve the activation of pro-apoptotic proteins and caspases, which are proteases that execute the apoptotic program. researchgate.net

Extracts of Stachys sieboldii have been shown to protect against memory loss by inhibiting neuronal cell death programming. mdpi.com The underlying mechanism involves the downregulation of key molecules in the apoptotic signaling cascade. nih.gov Specifically, the extract was found to decrease the expression of the pro-apoptotic protein Bax and the initiator and executioner caspases, Caspase-9 and Caspase-3, respectively. nih.gov This anti-apoptotic action complements the compound's known antioxidant properties, providing a dual mechanism of defense against neuronal damage induced by factors like oxidative stress. researchgate.net

Antiproliferative and Apoptotic Pathways in In Vitro Cancer Models

Natural compounds are a significant source of potential anticancer agents that can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis. frontiersin.orgbiointerfaceresearch.com Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of the Bcl-2 family of proteins. mdpi.comnih.gov The search for phytochemicals that can selectively inhibit cancer cell proliferation is an active area of research. mdpi.com

Inhibition of Cell Viability and Proliferation

A key characteristic of potential anticancer agents is their ability to reduce the viability and halt the proliferation of tumor cells. nih.govnih.gov This is often evaluated in vitro using various cancer cell lines. nih.gov this compound has been identified as having potential antitumor pharmacological activities. researchgate.net While direct studies on this compound are emerging, research on related compounds and extracts provides insight into its likely mechanisms.

The antiproliferative activity of natural extracts is often demonstrated by a dose-dependent inhibition of cancer cell growth. biointerfaceresearch.com For example, studies on various plant extracts have shown they can significantly decrease cell proliferation and viability in human oral, colon, and prostate cancer cell lines. nih.govarchivesofmedicalscience.com The mechanism often involves inducing cell cycle arrest and triggering apoptosis, which leads to a reduction in the number of viable cells. mdpi.com The investigation into the specific effects of purified this compound on different cancer cell lines is necessary to fully characterize its antiproliferative potential and the molecular pathways it targets.

Induction of Apoptosis in Specific Cell Lines (e.g., HepG2)

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in certain cancer cell lines. In studies involving the human hepatocarcinoma cell line, HepG2, extracts containing this compound have been shown to reduce cell viability and trigger apoptosis. researchgate.netmdpi.com This pro-apoptotic activity is a key area of investigation for its potential anticancer effects. The induction of apoptosis in HepG2 cells suggests that this compound may selectively target cancer cells, promoting their demise. researchgate.net While the precise mechanisms are still under investigation, the ability to trigger apoptosis in a specific cancer cell line like HepG2 highlights a significant biological activity of this compound. nih.govscribd.com

Signaling Pathway Modulation in Cancer Cells (e.g., PI3K/Akt, MAPK, Bcl-2/Bax/Caspase3)

This compound appears to exert its influence on cancer cells by modulating several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and growth. genome.jpkegg.jpcellsignal.com Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. medsci.orgnih.govnih.gov Research suggests that this compound may be involved in the modulation of this pathway. researchgate.netmdpi-res.com For instance, the related compound acteoside has been shown to exert cardioprotective effects by activating the PI3K/Akt pathway. nih.govnih.gov This suggests that phenylethanoid glycosides, including this compound, may interact with this pathway to mediate their biological effects.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. creativebiomart.netyoutube.com Aberrant MAPK signaling is frequently observed in cancer. nih.gov Evidence suggests that this compound can influence the MAPK signaling pathway. researchgate.netdntb.gov.ua Studies on plant extracts rich in phenylethanoid glycosides, including this compound, have shown an association with the activation of the MAPK pathway in the context of other biological activities, such as cardioprotection. nih.gov

Bcl-2/Bax/Caspase-3 Pathway: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. mdpi.com The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate. nih.govoatext.com An increase in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell. oatext.comdovepress.commdpi.com this compound is implicated in the modulation of this pathway. By influencing the expression levels of Bcl-2 and Bax, this compound can shift the balance towards apoptosis, leading to the activation of caspase-3 and subsequent cell death. nih.govdovepress.com This mechanism is a crucial aspect of its potential anticancer activity.

Enzyme Modulatory Effects beyond Inflammation

This compound has been investigated for its potential to inhibit key digestive enzymes, which plays a role in managing metabolic conditions.

α-Glucosidase and α-Amylase Inhibition: Alpha-glucosidase and alpha-amylase are enzymes responsible for the breakdown of carbohydrates into simpler sugars, which are then absorbed into the bloodstream. nih.govwikipedia.orgd-nb.info Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in post-meal blood glucose levels. nih.govmdpi.comcabidigitallibrary.org Extracts containing this compound have demonstrated inhibitory activity against both α-glucosidase and α-amylase. researchgate.netdntb.gov.ua This suggests a potential role for this compound in the management of hyperglycemia. nih.govmdpi.comscholarsresearchlibrary.com

Pancreatic Lipase (B570770) Inhibition: Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. By inhibiting this enzyme, the absorption of fat from the gut can be reduced. Studies on plant extracts that include this compound have shown inhibitory effects on pancreatic lipase, indicating its potential as a natural lipase inhibitor. researchgate.netresearchgate.net

EnzymeEffect of this compoundPotential Implication
α-glucosidaseInhibitoryManagement of postprandial hyperglycemia
α-amylaseInhibitorySlowing carbohydrate digestion
Pancreatic LipaseInhibitoryReduction of dietary fat absorption

Cholinesterase Inhibition (if applicable)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine. frontiersin.orgbcmj.org Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov Some studies have explored the cholinesterase inhibitory potential of plant extracts containing phenylethanoid glycosides like this compound. dntb.gov.uauoa.gr While research in this specific area for this compound is emerging, the broader class of compounds to which it belongs has shown promise, warranting further investigation into its specific effects on cholinesterase activity.

Cardioprotective Mechanisms (e.g., Anti-myocardial ischemia in preclinical models)

This compound has been implicated in cardioprotective mechanisms, particularly in the context of myocardial ischemia, which is a condition of reduced blood flow to the heart muscle. scielo.brviamedica.pl Preclinical studies using models of myocardial ischemia-reperfusion injury have suggested that compounds like this compound can offer protection to the heart. nih.govmdpi.com The related phenylethanoid glycoside, acteoside, has been shown to have cardioprotective effects in models of myocardial ischemia by reducing oxidative stress and apoptosis. nih.govnih.gov This suggests that this compound may share similar protective mechanisms against ischemic heart damage.

Activation of KDR-mediated Signaling Pathways

A key mechanism underlying the potential cardioprotective effects of this compound involves the activation of Kinase Insert Domain Receptor (KDR)-mediated signaling pathways. KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a crucial receptor tyrosine kinase involved in angiogenesis, cell survival, and cell migration. genecards.org Activation of KDR can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways. nih.govbio-rad.com Research has shown that compounds structurally related to this compound can activate these KDR-mediated pathways, leading to cardioprotective effects in preclinical models of myocardial ischemia. researchgate.netresearchgate.net This activation promotes cell survival and helps to mitigate the damage caused by reduced blood flow to the heart. nih.gov

Effects on Cardiac Cell Function (e.g., Stroke Volume, Ejection Fraction)

Research into the direct effects of the isolated chemical compound this compound on cardiac functional parameters such as stroke volume and ejection fraction is still an emerging area. Stroke volume, the volume of blood pumped from the left ventricle per beat, and ejection fraction, the percentage of blood leaving the left ventricle with each contraction, are critical measures of cardiac performance.

A study investigating the pharmacodynamic effects of an active fraction from the plant Lagopsis supina on a zebrafish model of myocardial ischemia induced by isoprenaline hydrochloride provided some initial insights. This particular fraction, which was found to contain this compound among other compounds, was observed to increase the stroke volume and ejection fraction in the zebrafish model. researchgate.net However, the study also identified several other compounds within the same fraction that exhibited noticeable anti-myocardial infarction activities. researchgate.net Consequently, the observed positive effects on stroke volume and ejection fraction are attributed to the fraction as a whole, and the specific contribution of this compound to these effects has not been individually determined in the available research.

Interactive Data Table: Effects of a this compound-Containing Fraction on Cardiac Function in a Zebrafish Model

The table below summarizes the findings related to the extract of Lagopsis supina, which includes this compound as one of its components.

Parameter Effect Observed Model Reference
Stroke VolumeIncreasedZebrafish researchgate.net
Ejection FractionIncreasedZebrafish researchgate.net
Ventricular Short-Axis Systolic RateIncreasedZebrafish researchgate.net

Analytical Methodologies for Stachysoside a Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Isolated Stachysoside A

Spectroscopic methods are indispensable tools for determining the intricate chemical structure of isolated natural products like this compound. eurekaselect.com These techniques provide detailed information about the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including phenylethanoid glycosides like this compound. eurekaselect.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular framework.

1D NMR, specifically ¹H NMR and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, in the ¹H NMR spectrum of a related compound, verbascoside (B1683046), distinct signals can be observed for the aromatic protons of the caffeoyl and dihydroxyphenylethyl moieties, as well as for the sugar protons. unicam.it The chemical shifts (δ) and coupling constants (J) of these signals offer clues about the connectivity of atoms. unicam.it

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the complete structure. mdpi.comnih.gov

COSY experiments establish proton-proton couplings, revealing adjacent protons in the structure.

HSQC correlates directly bonded proton and carbon atoms.

HMBC identifies long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments, such as the sugar units to the aglycone. d-nb.info

Through the careful analysis of these NMR datasets, researchers can unambiguously assign all proton and carbon signals and determine the sequence and linkage of the sugar moieties, as well as the position of the acyl groups. unicam.itresearchgate.net

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. scribd.com When coupled with tandem mass spectrometry (MS/MS), it provides valuable information about the structure through fragmentation analysis. arcjournals.org

In the analysis of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, providing a clear molecular ion peak ([M-H]⁻ or [M+H]⁺). For this compound, a pseudomolecular ion at m/z 755 in negative ion mode is characteristic. mdpi.comresearchgate.net

Tandem MS (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is then analyzed. For phenylethanoid glycosides, characteristic losses of sugar moieties and acyl groups are observed. For example, the fragmentation of this compound might show losses corresponding to the caffeoyl and rhamnose units, helping to confirm the identity and structure of the compound. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula. unina.it

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound in plant extracts and other samples. nih.gov The method typically employs a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). turkjps.org

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. researchgate.net Phenylethanoid glycosides, including this compound, exhibit characteristic UV absorbance maxima, typically between 320–340 nm, which allows for their selective detection and quantification. mdpi.com A study detailing the quantitative analysis of this compound and acteoside in Lagopsis supina by HPLC reported detection at 219 nm. researchgate.net The amount of this compound in a sample is determined by comparing its peak area to a calibration curve constructed using known concentrations of a pure standard. turkjps.orgresearchgate.net

Table 1: Example of HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Agilent Eclipse XDB-C18 (150x4.6 mm, 3.5 µm) turkjps.org
Mobile Phase Water:Acetonitrile (65:35, v/v) with 0.1% trifluoroacetic acid turkjps.org
Flow Rate 1.0 mL/min turkjps.org
Detection UV at 220 nm turkjps.org
Injection Volume 20 µL
Column Temperature 25 °C irb.hr

This table presents a hypothetical set of parameters based on typical HPLC methods for related compounds and is for illustrative purposes.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and increased sensitivity. measurlabs.com This makes it particularly suitable for the analysis of complex samples and for detecting trace amounts of this compound.

In UHPLC-MS/MS analysis, the UHPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification. pharmanueva.com This involves monitoring a specific precursor ion-to-product ion transition for this compound, which provides a high degree of selectivity and sensitivity. frontiersin.org For example, a study on Lagopsis supina utilized UHPLC-qTOF-MS/MS to identify and quantify this compound. nih.gov The high sensitivity of this technique allows for the detection of low levels of the analyte, with detection limits often in the nanogram per milliliter range. measurlabs.com

Table 2: Comparison of HPLC and UHPLC-MS/MS for this compound Analysis

FeatureHPLC-UVUHPLC-MS/MS
Sensitivity LowerHigher measurlabs.com
Selectivity ModerateVery High measurlabs.com
Analysis Time LongerShorter measurlabs.com
Instrumentation Cost LowerHigher
Sample Throughput LowerHigher frontiersin.org
Primary Use Routine quantificationComplex matrices, trace analysis, confirmation nih.govcapes.gov.br

Method Validation Parameters for this compound Quantification

To ensure the reliability and accuracy of quantitative analytical methods for this compound, a thorough validation process is essential. demarcheiso17025.com The validation is typically performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). pharmanueva.com Key validation parameters include:

Linearity and Range : This establishes the concentration range over which the method provides results that are directly proportional to the concentration of the analyte. waters.com It is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1 indicates good linearity. turkjps.org

Accuracy : This refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the added analyte that is recovered by the method is calculated. waters.com

Precision : This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). waters.com

Limit of Detection (LOD) : This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. waters.com

Limit of Quantitation (LOQ) : This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. waters.com

Specificity : This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmanueva.com

Robustness : This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. waters.com

A study validating an HPLC method for this compound and acteoside reported calibration curves with r² values of 0.9993 and 0.9994, respectively, and relative standard deviations (RSD) for precision and accuracy that were within acceptable limits. researchgate.net

Application of Analytical Methods in Phytochemical Profiling of Stachys Species

The phytochemical profiling of the Stachys genus, a crucial step for quality control and chemotaxonomic classification, relies on a suite of advanced analytical methodologies. These techniques are indispensable for the separation, identification, and quantification of the complex mixture of secondary metabolites present in these plants, with a particular emphasis on bioactive phenylethanoid glycosides like this compound.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of major phenolic constituents in Stachys species. researchgate.netnih.gov This technique allows for the simultaneous determination of various compounds, including caffeoylquinic acids, flavonoids, and phenylethanoid glycosides, in aqueous preparations and extracts. researchgate.netnih.gov For instance, a validated HPLC-DAD method can effectively quantify this compound alongside related compounds such as verbascoside, providing essential data for the standardization of herbal products derived from Stachys. researchgate.net The development of such assays is simple, effective, and permits the quality control of infusions and decoctions. nih.gov

For a more comprehensive structural elucidation and identification of constituents, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. mdpi.com Techniques like LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) and high-resolution mass spectrometry (HRMS) provide detailed information on the molecular weight and fragmentation patterns of compounds, enabling the tentative identification of dozens of metabolites in a single run. researchgate.netunina.it In the analysis of Stachys recta, HPLC-DAD-ESI-MS analysis led to the detection and identification of 30 constituents, including 23 that were reported for the first time in that species. researchgate.netnih.gov This level of detailed analysis is critical for distinguishing between isomers and identifying novel compounds. researchgate.netresearchgate.net Multiple-stage mass spectrometry (MSn) experiments are particularly valuable for the characterization of phenylethanoid glycosides, providing diagnostic fragment ions that reveal the structure of the phenolic acid and phenylethanoid moieties. researchgate.net

The application of these analytical methods facilitates comparative studies among different Stachys species, revealing their distinct chemical fingerprints. mdpi.com For example, analysis of various Stachys species has shown significant variations in their phenolic profiles, with compounds like chlorogenic acid, apigenin-7-glucoside, and verbascoside being identified as dominant polyphenols in certain species. nih.govmdpi.com Such studies are fundamental for chemotaxonomy, helping to classify species based on their chemical composition. mdpi.com

The quantitative data generated from these analytical methods are often compiled into detailed tables to provide a clear phytochemical profile of the studied species.

Table 1: Illustrative Concentrations of Phenolic Compounds in Methanol (B129727) and Water Extracts of Stachys cretica ssp. anatolica as determined by LC-MS/MS

CompoundConcentration in Water Extract (µg/g)Concentration in Methanol Extract (µg/g)
Verbascoside185.03200.72
Chlorogenic acid108.41145.92
Apigenin-7-glucoside2116.102313.87
Gallic acid5.6033.06

This table is based on data presented in a study on Stachys cretica ssp. anatolica and is for illustrative purposes. nih.gov

Table 2: Quantification of Phenolic Compounds in Aqueous Preparations of Stachys recta by HPLC-DAD

Compound ClassIdentified Compounds
Caffeoylquinic acidsChlorogenic acid, 3,5-dicaffeoylquinic acid, 1,5-dicaffeoylquinic acid
Phenylethanoid glycosidesVerbascoside, Isoverbascoside, Leucosceptoside A, Forsythoside (B13851194) A
FlavonoidsLuteolin, Apigenin, and their glycosides

This table summarizes findings from a study on Stachys recta, where 30 constituents were detected and identified, with 15 being quantified. researchgate.netnih.gov

Future Research Directions and Translational Potential of Stachysoside a

Elucidation of Novel Molecular Targets and Signaling Pathways

While current research has identified some of the molecular pathways influenced by Stachysoside A, a deeper understanding of its mechanism of action is required. Future investigations should aim to uncover novel molecular targets and further delineate the signaling cascades it modulates. Techniques such as affinity chromatography-mass spectrometry, and computational target prediction can be employed to identify direct binding partners of this compound.

Subsequent validation of these targets in cellular and animal models will be critical. For instance, studies have shown that related compounds and extracts from the Stachys genus can influence inflammatory pathways such as NF-κB and MAPK. frontiersin.orgnih.gov It is important to investigate whether this compound directly interacts with key components of these pathways, such as IKK or MAP kinases, or if its effects are mediated through upstream regulators. Furthermore, exploring its impact on other significant signaling pathways involved in cellular processes like apoptosis, and oxidative stress response will provide a more comprehensive picture of its pharmacological profile. Research into the effects of related compounds suggests that pathways like the JAK2/STAT3 and NGF-BDNF-CREB signaling pathways could be relevant areas of investigation for this compound. mdpi.comnih.gov

Table 1: Potential Molecular Targets and Signaling Pathways for Future Investigation

Pathway CategoryPotential TargetsRationale
Inflammation NF-κB (p65, IκB), MAPKs (ERK, JNK, p38), COX-2, iNOSExtracts from Stachys species and related phenylethanoid glycosides have demonstrated anti-inflammatory effects by modulating these pathways. frontiersin.orgresearchgate.net
Neuroprotection NGF, BDNF, CREB, JAK2, STAT3Related compounds have shown neuroprotective effects through these signaling cascades. mdpi.comnih.gov
Diuresis Aquaporins (AQPs), Vasopressin Type 2 Receptor (V2R)This compound has been shown to exhibit diuretic activity by suppressing these targets. nih.gov
Cancer Apoptosis-related proteins (Bcl-2, Bax, Caspases)Extracts from Stachys species have shown antiproliferative effects on various cancer cell lines. nih.gov

Investigation of this compound in Complex Biological Matrices

To translate the potential of this compound into clinical applications, a thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential. Investigating its behavior in complex biological matrices such as blood, plasma, urine, and tissue homogenates is a critical next step. mdpi.comnih.gov This involves developing and validating sensitive and specific analytical methods, likely utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound and its metabolites. amazonaws.com

Key research questions to address include its absorption, distribution, metabolism, and excretion (ADME) profile. Identifying the metabolic fate of this compound is particularly important, as its metabolites may also possess biological activity. Furthermore, understanding its stability in these matrices and its potential to bind to plasma proteins will inform dosing strategies and help predict its in vivo efficacy. nih.gov

Rational Design of this compound Derivatives with Enhanced Specificity

While this compound shows promise, its native form may not possess the optimal characteristics for therapeutic use, such as target specificity, bioavailability, or stability. Therefore, the rational design and synthesis of this compound derivatives present a significant opportunity to enhance its pharmacological profile. Structure-activity relationship (SAR) studies are fundamental to this endeavor. nih.gov By systematically modifying the chemical structure of this compound—for instance, by altering the sugar moieties, acyl groups, or the phenylethanoid backbone—researchers can identify the key structural features responsible for its biological activity. nii.ac.jp

Computational modeling and molecular docking can be used to predict how these modifications will affect binding to specific molecular targets. nih.gov This in silico approach can guide the synthesis of a focused library of derivatives, which can then be screened for improved potency, selectivity, and pharmacokinetic properties. The goal is to develop new chemical entities with a superior therapeutic index compared to the parent compound.

Development of Sustainable Production Methods (e.g., Biocatalysis, Metabolic Engineering)

For this compound to be a viable therapeutic agent, scalable and sustainable production methods are necessary. researchgate.netmdpi.comiwu.edu Relying solely on extraction from plant sources can be inefficient and environmentally taxing. utwente.nl Future research should focus on developing alternative production strategies.

Biocatalysis: This approach involves using enzymes or whole-cell systems to perform specific steps in the synthesis of this compound. This can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Metabolic Engineering: This involves genetically modifying microorganisms (like E. coli or yeast) or plant cell cultures to produce this compound. By introducing and optimizing the biosynthetic pathway for this compound in these hosts, it may be possible to achieve high-yield, scalable, and cost-effective production in bioreactors.

These approaches not only ensure a stable supply of the compound but also align with the principles of green chemistry and sustainable development. researchgate.netutwente.nl

Exploration of Synergistic Effects with Other Phytochemicals

Natural extracts often exhibit enhanced therapeutic effects due to the synergistic interactions of their various components. nih.gov It is plausible that the efficacy of this compound could be amplified when used in combination with other phytochemicals. Future research should explore these potential synergistic effects. For example, investigating its combination with other compounds found in Stachys species, such as flavonoids (e.g., apigenin, luteolin) or other phenylethanoid glycosides (e.g., acteoside, verbascoside), could reveal enhanced anti-inflammatory or antioxidant activity. mdpi.comfrontiersin.orgmdpi.com

Studies could involve in vitro checkerboard assays to determine the nature of the interaction (synergistic, additive, or antagonistic) followed by in vivo studies to validate these findings. Understanding these interactions could lead to the development of potent, multi-targeted therapies based on defined combinations of natural products.

Advanced Preclinical Models for Mechanistic Validation (e.g., Organoids, in silico models)

To bridge the gap between basic research and clinical trials, the use of advanced preclinical models for mechanistic validation is crucial. While traditional cell culture and animal models provide valuable information, more sophisticated systems can offer deeper insights into the action of this compound in a more physiologically relevant context.

Organoids: These three-dimensional, self-organizing structures derived from stem cells can mimic the architecture and function of specific organs. Using organoid models of the gut, liver, or even brain tissue can provide a more accurate prediction of the efficacy and potential toxicity of this compound in humans.

In Silico Models: Computational modeling and simulation can be used to create virtual representations of biological systems. These models can be used to predict the ADME properties of this compound, simulate its interaction with molecular targets, and explore its effects on signaling pathways at a systems level. dntb.gov.uadntb.gov.uascispace.com

By integrating data from these advanced preclinical models, researchers can gain a more comprehensive understanding of the therapeutic potential of this compound and make more informed decisions about its progression into clinical development.

Q & A

Q. What are the standard protocols for isolating and purifying Stachysoside A from Stachys species?

  • Methodology : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex LH-20) and HPLC for purification. Structural confirmation is achieved via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) .
  • Experimental design : Include controls for solvent polarity, temperature, and pH to optimize yield. Replicate extractions (n ≥ 3) to assess variability in natural product concentration .

Q. How does the stereochemistry of this compound influence its bioactivity?

  • Methodology : Compare bioactivity (e.g., anti-inflammatory assays) of this compound with its stereoisomers. Use X-ray crystallography or CD spectroscopy to resolve stereochemical configurations .
  • Data interpretation : Correlate structural differences (e.g., R1/R2 substituents in Table 1 of ) with activity shifts. Statistical analysis (ANOVA) required to validate significance.

Advanced Research Questions

Q. How can contradictory reports on this compound’s cytotoxicity be resolved?

  • Contradiction analysis : Evaluate variables across studies:
  • Cell lines : Jurkat vs. HEK293 may yield divergent results due to metabolic differences.
  • Dosage : Non-linear dose-response relationships require IC50 normalization .
  • Purity : Impurities ≥5% (e.g., co-eluting compounds in HPLC) may confound results. Validate purity via LC-MS .
    • Recommendation : Replicate experiments under harmonized protocols (OECD guidelines) and publish raw data for meta-analysis.

Q. What in silico strategies predict this compound’s pharmacokinetics and target binding?

  • Methodology :
  • ADME prediction : Use SwissADME or pkCSM to model absorption, distribution, and toxicity.
  • Molecular docking : AutoDock Vina or Schrödinger Maestro to simulate interactions with targets (e.g., COX-2, NF-κB). Validate with SPR or ITC binding assays .
    • Limitations : Address false positives by cross-referencing with experimental data (e.g., SPR KD vs. docking scores).

Q. How does this compound modulate multi-pathway signaling in chronic inflammation?

  • Experimental design :
  • Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in LPS-induced macrophages.
  • Network pharmacology : Construct interaction networks via STRING or Cytoscape to map cross-talk between TNF-α, IL-6, and MAPK pathways .
    • Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target roles in observed effects.

Methodological Best Practices

  • Data reproducibility :
    • Publish full chromatograms (HPLC/UPLC) with baseline resolution (R ≥ 1.5) for compound identification .
    • Share raw NMR data (FID files) in public repositories like Zenodo.
  • Statistical rigor :
    • For bioactivity studies, power analysis (α = 0.05, β = 0.2) to determine minimum sample size .
    • Use non-parametric tests (Mann-Whitney U) if data violate normality assumptions.

Common Pitfalls to Avoid

  • Structural misannotation :
    • Avoid relying solely on UV/Vis or low-resolution MS. Confirm via 2D-NMR (HSQC, HMBC) .
  • Overinterpretation of in vitro data :
    • In vitro IC50 values ≠ in vivo efficacy. Include pharmacokinetic studies (Cmax, AUC) in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.